rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis
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Overview
Description
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis: is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . This compound is known for its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis typically involves the cyclopropanation of suitable precursors followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and esterification steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, influencing its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets .
Comparison with Similar Compounds
- 2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, trans
- 2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]propanoic acid
Comparison: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis is unique due to its cis configuration, which can influence its reactivity and interactions compared to its trans isomer. The presence of the cyclopropyl group also distinguishes it from other similar compounds, imparting distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h5,7H,4H2,1-3H3,(H,10,11)/t5-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWQYIGDSLUJI-FSPLSTOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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